7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
The chemical compound 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione serves as a foundational element in the synthesis of complex heterocyclic systems. Research led by Dotsenko, Sventukh, and Krivokolysko (2012) illustrated its role in generating pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives through alkylation reactions, showcasing its potential in constructing penta- and hexacyclic heterocyclic systems. This application underscores its significance in medicinal chemistry and pharmaceutical research, where such compounds could be explored for various biological activities (Dotsenko, Sventukh, & Krivokolysko, 2012).
Biological Activity and Drug Development
The structural complexity of this compound derivatives opens avenues for drug development and biological studies. For instance, the synthesis and biological evaluation of substituted thiophenyl derivatives of indane-1,3-dione highlighted the potential for anticoagulant, analgesic, anti-inflammatory, and anticancer activities among synthesized compounds, suggesting a broad spectrum of pharmacological applications. This research highlights the importance of such chemical compounds in developing new therapeutic agents (Giles, Prakash, & Ramseshu, 2007).
Inhibitory Effects on Viral Enzymes
Notably, Cho, Lee, Ahn, and Jeong (2015) identified a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase that is structurally related to this compound. Their findings demonstrate the compound's ability to suppress ATP hydrolysis and double-stranded DNA unwinding activities, showcasing its potential as a viral inhibitor. This particular application is critical in the context of antiviral drug discovery, especially for diseases with significant global health impacts (Cho, Lee, Ahn, & Jeong, 2015).
Mechanism of Action
Target of Action
Oprea1_246666, also known as palazestrant , is primarily targeted towards the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of certain types of breast cancer .
Mode of Action
Palazestrant is a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of the ER, blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction results in the inhibition of ER-mediated signaling pathways, which can lead to the suppression of tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by palazestrant is the ER signaling pathway . By blocking the ER, palazestrant prevents the activation of this pathway, thereby inhibiting the growth and proliferation of ER-positive breast cancer cells .
Result of Action
The molecular and cellular effects of palazestrant’s action include the inhibition of ER-mediated transcriptional activity and the degradation of the ER . This leads to the suppression of ER-positive breast cancer cell growth .
Properties
IUPAC Name |
7-ethyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-20-12-13(19(2)15(23)18-14(12)22)17-16(20)24-9-11(21)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAMADRFZMWEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.